Cas no 822-27-5 (Disulfide, dioctyl)

Disulfide, dioctyl structure
Disulfide, dioctyl structure
Disulfide, dioctyl
822-27-5
C16H34S2
290.571162700653
MFCD00039989
726519

Disulfide, dioctyl Properties

Names and Identifiers

    • Disulfide, dioctyl
    • 1-(octyldisulfanyl)octane
    • 1,2-dioctyl disulfide
    • 1,2-dioctyldisulfane
    • 9,10-Dithiaoctadecane
    • C8H17-S-S-C8H17
    • Dioctyl disulfide
    • Dioctyl disulphide
    • n-Octyl disulfide
    • Octyl disulfide
    • octyl disulphide
    • Dioctyl disulfide (ACI)
    • Octyl disulfide (6CI, 7CI, 8CI)
    • Bis(1-octyl) disulfide
    • Di-n-octyl disulfide
    • NSC 163989
    • +Expand
    • MFCD00039989
    • AROCLDYPZXMJPW-UHFFFAOYSA-N
    • 1S/C16H34S2/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
    • S(CCCCCCCC)SCCCCCCCC

Computed Properties

  • 290.210193g/mol
  • 0
  • 7.7
  • 0
  • 2
  • 15
  • 290.210193g/mol
  • 290.210193g/mol
  • 50.6Ų
  • 18
  • 121
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 7.08880
  • 50.60000
  • 1.4820
  • 352.64°C (estimate)
  • -28.99°C
  • 0.9436 (estimate)

Disulfide, dioctyl Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008LOV-250mg
Disulfide, dioctyl
822-27-5 95%
250mg
$49.00 2024-04-21
A2B Chem LLC
AE00559-250mg
Disulfide, dioctyl
822-27-5 95%
250mg
$22.00 2024-04-19
eNovation Chemicals LLC
Y1249280-250mg
Disulfide, dioctyl
822-27-5 95%
250mg
$185
Oakwood
099559-250mg
Di-n-Octyl disulfide
822-27-5 95%
250mg
$50.00 2024-07-19
BAI LING WEI Technology Co., Ltd.
099559-1g
Di-n-Octyl disulfide
822-27-5 95%
1g
¥ 836 2022-04-26

Disulfide, dioctyl Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: S8 Catalysts: 2-tert-Butyl-1,1,3,3-tetramethylguanidine ;  25 °C → 90 °C; 22 min, 90 °C
Reference
Organic superbase-catalyzed oxidation of alkanethiols to dialkyl disulfides by elemental sulfur
Zhang, Zihan; et al, Research on Chemical Intermediates, 2023, 49(10), 4503-4521

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Solvents: Ethyl acetate ,  Water ;  rt; 1 h, rt
Reference
Palladium-Catalyzed Carbonylative Synthesis of Aryl Selenoesters Using Formic Acid as an Ex Situ CO Source
Yano de Albuquerque, Danilo ; et al, Journal of Organic Chemistry, 2022, 87(1), 595-605

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dichloromethane ;  2.45 h, reflux
Reference
Ion exchange catalysis in oxidation of organic compounds with KMnO4
Shaabani, Ahmad; et al, Synthetic Communications, 2003, 33(6), 1057-1065

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Methanaminium, N,N,N-trimethyl-, (T-4)-fluorotrioxochromate(1-) (1:1) Solvents: Acetonitrile ;  160 min, rt
Reference
Oxidation coupling of organic thiols to disulphides with tetramethylammonium fluorochromate(VI) (TMAFC)
Imanieh, Hosein; et al, Proceedings of ECSOC-10, 2006, ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Nickel acetate Solvents: Methanol
Reference
A convenient one-pot synthesis of disulfides from thioacetates via nickel boride catalyzed methanolysis and disproportionation
Choi, Jaesung; et al, Synlett, 1995, (10), 1073-4

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium sulfide Catalysts: Acetylacetone ,  Nickel chloride hexahydrate Solvents: Dimethylformamide ,  Water ;  6 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Reference
Symmetrical disulfide synthesis via nickel-catalysis using potassium sulfide as sulfur source
Soleiman-Beigi, Mohammad; et al, Monatshefte fuer Chemie, 2016, 147(10), 1759-1763

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Thiourea ,  Sodium bicarbonate Catalysts: Cobalt phthalocyanine (sulfonated) Solvents: Water ,  Polyethylene glycol ;  3 h, 80 - 90 °C
Reference
Europhtal (8020) efficiently catalyzes the aerobic oxidation of in situ generated thiols to symmetric disulfides (disulfanes)
Abbasi, Mohammad; et al, Journal of Organometallic Chemistry, 2017, 833, 10-17

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  Sodium sulfide (Na2S), hydrate (1:3) Solvents: Polyethylene glycol ;  90 min, rt
Reference
One-Pot Synthesis of Organic Disulfides (Disulfanes) from Alkyl Halides Using Sodium Sulfide Trihydrate and Hexachloroethane or Carbon Tetrachloride in the Poly(ethylene glycol) (PEG-200)
Abbasi, Mohammad; et al, Synlett, 2015, 26(9), 1185-1190

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Thiourea ,  Sodium bicarbonate Catalysts: Cobalt phthalocyanine (sulfonated) Solvents: Water ,  Polyethylene glycol ;  2 h, 80 - 90 °C
Reference
Europhtal (8020) efficiently catalyzes the aerobic oxidation of in situ generated thiols to symmetric disulfides (disulfanes)
Abbasi, Mohammad; et al, Journal of Organometallic Chemistry, 2017, 833, 10-17

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Thiourea ,  Sodium bicarbonate ,  Manganese oxide (MnO2) Catalysts: Sodium dodecyl sulfate Solvents: Water ;  3.5 h, 80 °C
Reference
Distinct catalytic effect of micellar solution of sodium dodecyl sulfate (SDS) for one-pot conversion of alkyl halides to disulfides via an odorless process using thiourea and MnO2
Firouzabadi, Habib; et al, Bulletin of the Chemical Society of Japan, 2010, 83(6), 698-702

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thiourea ,  Sodium carbonate ,  Manganese oxide (MnO2) Solvents: Water ,  Polyethylene glycol ;  10 h, 30 - 35 °C
Reference
A one-pot, efficient, and odorless synthesis of symmetrical disulfides using organic halides and thiourea in the presence of manganese dioxide and wet polyethylene glycol (PEG-200)
Firouzabadi, Habib; et al, Tetrahedron Letters, 2010, 51(3), 508-509

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Silica ,  S8 ;  3 min; 5 min
Reference
Facile solvent-free generation of disulfide dianion and its use for preparation of symmetrical disulfides
Kiasat, Ali Reza; et al, Phosphorus, 2008, 183(1), 178-182

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Thiourea ,  Sodium carbonate ,  Graphene (oxide) Solvents: Acetonitrile ,  Water ;  3 - 12 h, 80 °C
Reference
Graphene Oxide-Assisted One-Pot and Odorless Synthesis of Symmetrical Disulfides Using Primary and Secondary Alkyl Halides (Tosylates) and Thiourea as Sulfur Source Reagent
Khalili, Dariush, Phosphorus, 2015, 190(11), 1727-1734

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Thiourea ,  Sodium carbonate ,  S8 Solvents: Water ,  Polyethylene glycol ;  12 h, 70 °C
Reference
One-pot efficient synthesis of disulfides from alkyl halides and alkyl tosylates using thiourea and elemental sulfur without contamination by higher polysulfides
Abbasi, Mohammad; et al, Journal of the Iranian Chemical Society, 2013, 10(2), 201-205

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Aniline ,  tert-Butyl hypochlorite Solvents: Dichloromethane
Reference
2-(4-Pyridyl)ethyl as a protective group for sulfur functionality
Katritzky, Alan R.; et al, Journal of Organic Chemistry, 1986, 51(25), 4914-20

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Samarium ,  Titanium tetrachloride Solvents: Tetrahydrofuran
Reference
Novel reduction of sodium alkyl thiosulfates to disulfides with the TiCl4/Sm system
Guo, Hong Yun; et al, Chinese Chemical Letters, 1997, 8(3), 191-192

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Samarium Solvents: Water ;  4 h, 90 °C
Reference
A novel reduction of sodium alkyl thiosulfates using samarium metal without an activating agent in water
Wang, Lei; et al, Tetrahedron Letters, 2002, 43(45), 8141-8143

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Samarium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Metallic samarium promoted reductive dimerization cyclization of gem-diactivated alkenes, reductive debromination of vic-dibromides, and reduction of sodium alkyl thiosulfates in aqueous media
Wang, Lei; et al, Tetrahedron, 1999, 55(35), 10695-10712

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: 4,4′-Azopyridine Solvents: Acetonitrile ;  20 min, 80 °C
1.2 Reagents: Ammonium thiocyanate ;  5 h, 80 °C
Reference
Heteroaromatic azo compounds as efficient and recyclable reagents for direct conversion of aliphatic alcohols into symmetrical disulfides
Iranpoor, Nasser; et al, Tetrahedron Letters, 2012, 53(51), 6913-6915

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide ,  Cuprous chloride
1.2 Catalysts: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile
Reference
One-pot conversion of alcohols to disulfides mediated by benzyltriethylammonium tetrathiomolybdate
Sinha, Surajit; et al, Tetrahedron, 1999, 55(51), 14769-14776

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Samarium ,  Titanium tetrachloride Solvents: Tetrahydrofuran
Reference
Preparation of dialkyl disulfides via reduction of alkyl thiocyanates with TiCl4/Sm system
Guo, Hongyun; et al, Synthetic Communications, 1997, 27(15), 2721-2724

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Titanocene dichloride ,  Samarium Solvents: Tetrahydrofuran ;  0.5 h, 70 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 0.5 h, rt
Reference
Reductive cleavage of the carbon-sulfur bond by samarium/Cp2TiCl2 system for the synthesis of dialkyl disulfides
Jia, Xue-Shun; et al, Chinese Journal of Chemistry, 2005, 23(3), 303-304

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Amberlyst A 26OH Solvents: Water ;  5 h, 60 °C
Reference
An efficient metal-free synthesis of organic disulfides from thiocyanates using poly-ionic resin hydroxide in aqueous medium
Sengupta, Debasish; et al, Tetrahedron Letters, 2013, 54(18), 2277-2281

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Iodine Solvents: Methanol ;  rt; 10 min, rt
Reference
Design, synthesis, and biological evaluation of largazole derivatives: alteration of the zinc-binding domain
Su, Jinyue; et al, Tetrahedron, 2014, 70(42), 7763-7769

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Novel reductive cleavage reaction of thiobenzoates with samarium diiodide: convenient synthesis of disulfides
Yoo, Byung Woo; et al, Synthetic Communications, 2000, 30(23), 4317-4322

Synthetic Circuit 26

Reaction Conditions
Reference
Reduction of organic sulfonic acids, sodium sulfonates, and sulfonic esters to the corresponding disulfides with polyphosphoric acid derivatives, potassium iodide and the tetrabutylammonium iodide system
Oae, Shigeru; et al, Bulletin of the Chemical Society of Japan, 1983, 56(12), 3813-17

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Hydrotritelluride, boryl-, sodium salt (1:1) Solvents: Dimethylformamide
Reference
Reductive dimerization of aromatic sulfonyl derivatives to disulfides using sodium tellurated borohydride
Suzuki, Hitomi; et al, Journal of Chemical Research, 1994, (2), 70-1

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Sulfur
Reference
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Synthetic Circuit 29

Reaction Conditions
Reference
Reduction of organic sulfonic acids, sodium sulfonates, and sulfonic esters to the corresponding disulfides with polyphosphoric acid derivatives, potassium iodide and the tetrabutylammonium iodide system
Oae, Shigeru; et al, Bulletin of the Chemical Society of Japan, 1983, 56(12), 3813-17

Synthetic Circuit 30

Reaction Conditions
Reference
Hydrogenolysis of thioamides with molybdenum sulfide as a catalyst
Konuma, Kenji; et al, Nippon Kagaku Kaishi, 1982, (7), 1187-92

Synthetic Circuit 31

Reaction Conditions
Reference
Desulfuration using plasma techniques. III. Reaction to thioethers
Suhr, Harald; et al, Liebigs Annalen der Chemie, 1980, (3), 441-6

Synthetic Circuit 32

Reaction Conditions
Reference
Aqueous high-temperature chemistry of carbo- and heterocycles. Part 16. Model sulfur compounds: a study of hydrogen sulfide generation
Katritzky, Alan R.; et al, Energy & Fuels, 1991, 5(6), 823-34

Synthetic Circuit 33

Reaction Conditions
Reference
Rearrangement of O,S-dialkyl dithiocarbonates to S,S-dialkyl dithiocarbonates catalyzed by tricaprylmethylammonium chloride
Degani, Iacopo; et al, Synthesis, 1981, (2), 149-51

Synthetic Circuit 34

Reaction Conditions
Reference
The phase-transfer synthesis of unsymmetrical dialkyl sulfides via O,S-dialkyl dithiocarbonates
Degani, Iacopo; et al, Synthesis, 1979, (3), 178-81

Disulfide, dioctyl Raw materials

Disulfide, dioctyl Preparation Products

Disulfide, dioctyl Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:822-27-5)Dioctyl disulfide
sfd1423
99%
200KG
discuss personally
Jiangsu Xinsu New Materials Co., Ltd
(CAS:822-27-5)
SFD1723
99%
25KG,200KG,1000KG